molecular formula C10H19N3O8 B1669109 Citrulline malate CAS No. 70796-17-7

Citrulline malate

Cat. No.: B1669109
CAS No.: 70796-17-7
M. Wt: 309.27 g/mol
InChI Key: DROVUXYZTXCEBX-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citrulline malate is a compound formed by the combination of citrulline, a non-essential amino acid, and malate, an intermediate in the citric acid cycle. Citrulline is naturally found in watermelon and is known for its role in the urea cycle, where it helps detoxify ammonia. Malate, on the other hand, plays a crucial role in energy production. Together, this compound is often used as a dietary supplement to enhance athletic performance and recovery by increasing nitric oxide production, improving blood flow, and reducing muscle fatigue .

Mechanism of Action

Citrulline malate, also known as L-Citrulline DL-malate (1:1), is a compound that has gained attention for its potential benefits in exercise performance and recovery . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the production of nitric oxide (NO) in the body . As a nitric oxide enhancer, it is associated with improved blood flow to active musculature . It also targets the urea cycle, playing a crucial role in removing waste products from the body .

Mode of Action

This compound interacts with its targets by being converted into another amino acid called L-arginine, which is subsequently converted into nitric oxide . This conversion process helps widen blood vessels, improving blood flow throughout the body . The compound also plays a role in ammonia homeostasis, which could be improved, or ATP production could be increased via greater availability of malate .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a significant role in the urea cycle, helping the body get rid of harmful substances, particularly ammonia . It also impacts the production of nitric oxide, which widens blood vessels and improves blood flow . Moreover, it might be involved in the Malate Aspartate Shuttle (MAS), which is crucial for ATP supply .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Citrulline has a longer half-life, meaning it circulates for longer once in our system, and is more effective at increasing levels of arginine than arginine supplements themselves . This makes this compound an effective stepping stone to boosting the body’s nitric oxide production .

Result of Action

The action of this compound results in molecular and cellular effects such as enhanced blood flow to active musculature, improved ammonia homeostasis, and increased ATP production . These effects contribute to improved exercise performance and recovery . It also might improve muscle recovery via increased nutrient delivery and/or removal of waste products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the dosage and timing of supplementation, the individual’s exercise regimen, and the quality of the supplement . Further exploration of the optimal dose is required, including quantification of the bioavailability of NO, citrulline, and malate following ingestion of a range of CM doses .

Biochemical Analysis

Biochemical Properties

Citrulline malate plays a crucial role in various biochemical reactions. It is involved in the urea cycle, a metabolic pathway that helps the body get rid of harmful substances, particularly ammonia . It also plays an important role in widening blood vessels (vasodilation) and may play a part in muscle building .

This compound enters this cycle of nitrogen disposal to create more arginine, which helps generate greater volumes of nitric oxide . Consuming arginine directly isn’t quite as effective due to enzyme activity in the gut neutralizing arginine before it can be put to good use .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can help delay muscle fatigue by promoting increased aerobic energy . In a study, 6 grams of this compound, taken daily, reduced muscle fatigue by sparking a 34 percent increase in oxidative ATP production during exercise .

Moreover, this compound has been shown to reduce post-workout muscle soreness . Reduced muscle soreness can translate into reduced time between workouts, improving outcomes over the long run .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its conversion into arginine in the body, which then stimulates the production of nitric oxide . Nitric oxide acts as a vasodilator, widening the blood vessels and improving blood flow and oxygen delivery around the body . This process is crucial for the delivery of oxygen to the muscles .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. It has been found that this compound can increase endurance performance and capacity for oxidative metabolism

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, some research suggests that this compound can improve exercise performance in animals

Metabolic Pathways

This compound is involved in several metabolic pathways. Most notably, it is a key player in the urea cycle, which facilitates the elimination of ammonia and other nitrogenous toxins from the blood . It is also an essential intermediate of the tricarboxylic acid cycle (TCA), which generates a significant portion of the body’s energy by utilizing fats and carbohydrates consumed through the diet .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function. When consumed, enzymes in the liver convert this compound into ornithine and arginine, where it is then converted into nitric oxide . This process is key for the regulation of vasodilation and blood flow .

Subcellular Localization

Given its role in the urea cycle and the TCA cycle, it is likely that this compound is primarily localized in the mitochondria, the powerhouse of the cell where these cycles occur

Preparation Methods

Synthetic Routes and Reaction Conditions: Citrulline malate can be synthesized through the reaction of citrulline with malic acid. The process involves the following steps:

    Reacting citrulline with malic acid: This reaction typically occurs in an aqueous solution under controlled pH conditions.

    Purification: The resulting this compound is purified through crystallization or other separation techniques to obtain a high-purity product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Citrulline malate undergoes various chemical reactions, including:

    Oxidation: Citrulline can be oxidized to form arginine, which is a precursor to nitric oxide.

    Reduction: Malate can be reduced to form malic acid.

    Substitution: Citrulline can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Citrulline malate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various compounds.

    Biology: Studied for its role in the urea cycle and its effects on ammonia detoxification.

    Medicine: Investigated for its potential benefits in cardiovascular health, erectile dysfunction, and muscle recovery.

    Industry: Used in dietary supplements to enhance athletic performance and recovery .

Properties

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVUXYZTXCEBX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970275
Record name 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70796-17-7, 54940-97-5
Record name Citrulline malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70796-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citrulline malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Citrulline DL-Malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRULLINE MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citrulline malate
Reactant of Route 2
Citrulline malate
Reactant of Route 3
Citrulline malate
Reactant of Route 4
Citrulline malate
Reactant of Route 5
Reactant of Route 5
Citrulline malate
Reactant of Route 6
Citrulline malate
Customer
Q & A

Q1: What is the primary mechanism of action of citrulline malate?

A1: this compound plays a role in the urea cycle, a metabolic pathway that converts ammonia into urea for excretion. [] It also acts as a precursor to arginine, an amino acid involved in nitric oxide (NO) production. [, ]

Q2: How does this compound impact NO production?

A2: Citrulline, a component of this compound, can be converted to arginine in the body. [] Arginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for NO synthesis. [] Therefore, this compound supplementation may indirectly increase NO production.

Q3: What are the purported benefits of increased NO production from this compound supplementation?

A3: NO is a vasodilator, meaning it relaxes blood vessels, potentially leading to increased blood flow. [] This increased blood flow may enhance nutrient and oxygen delivery to muscles, theoretically improving exercise performance. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not present specific spectroscopic data for this compound.

Q5: How stable is this compound under different storage conditions?

A5: The research papers primarily focus on the physiological effects of this compound and do not provide detailed information about its stability under various storage conditions.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not known to possess catalytic properties. Its primary roles relate to its involvement in the urea cycle and as an arginine precursor.

Q7: How do structural modifications of this compound affect its activity?

A7: The provided research primarily focuses on this compound as a whole and does not delve into the structure-activity relationship of its individual components or derivatives.

Q8: What formulation strategies have been explored to enhance the stability or bioavailability of this compound?

A8: The research papers provided do not discuss specific formulation strategies for this compound.

Q9: What are the SHE regulations surrounding this compound production and use?

A9: The research primarily focuses on the scientific aspects of this compound and does not delve into specific SHE (Safety, Health, and Environment) regulations. It's important to note that SHE regulations can vary depending on geographical location and intended use.

Q10: How is this compound absorbed and metabolized in the body?

A10: While the research highlights the role of this compound as an arginine precursor [, ], it doesn't offer detailed information on its specific absorption, distribution, metabolism, and excretion (ADME) profiles.

Q11: What is the typical duration of action of this compound after ingestion?

A11: The research papers do not specify a definitive duration of action for this compound. The time course of its effects likely depends on factors such as dosage, individual metabolism, and the specific outcome being measured.

Q12: What are the main findings from in vitro studies on this compound?

A12: The provided research primarily focuses on in vivo studies. [, , , , , , ] It lacks detailed information from in vitro studies assessing this compound's effects at the cellular level.

Q13: Which animal models have been used to study the effects of this compound?

A13: Researchers have used rodent models, specifically rats, to investigate the impact of this compound on various parameters, including:

  • Muscle fatigue and recovery in endotoxemia models [, ]
  • Bioenergetics during fatiguing exercise []

Q14: What are the key outcomes from clinical trials investigating the effects of this compound on exercise performance?

A14: Clinical trials on this compound's effects on exercise performance present a mixed bag of results. Some studies found:

  • Improved performance in resistance exercises, particularly in the lower body. [, , , ]
  • Increased repetitions to failure in both upper and lower body exercises. []
  • Enhanced anaerobic performance and reduced muscle soreness. []
  • No significant effect on muscle strength in resistance-trained individuals. []
  • No improvement in anaerobic capacity or muscle recovery in young adults. [, , ]

Q15: Has this compound demonstrated any benefits in clinical populations?

A15: Research suggests potential benefits of this compound in specific clinical contexts:

  • Heart Failure: L-citrulline and this compound showed improvement in right ventricular function in patients with heart failure with preserved ejection fraction (HFpEF). []
  • Autonomic Dystonia: this compound (Stimol) showed positive effects on clinical manifestations of both psychoautonomic syndrome and asthenic symptoms in individuals with chronic arterial hypotension. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.